2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-14-6-2-1-5-13(14)17-9-12(22-25-17)10-21-18(23)11-24-16-8-4-3-7-15(16)20/h1-9H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENMCZFSYMUIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to exhibit inhibitory effects on certain enzymes and receptors involved in critical signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes associated with cancer progression and inflammatory responses. For instance, it has shown potential as an inhibitor of protein kinases, which are crucial in cell signaling and proliferation.
- Receptor Modulation : The compound may also act as a modulator of receptors involved in neurotransmission and inflammation, potentially affecting pathways related to pain and mood regulation.
Biological Activity Data
The biological activities of the compound have been evaluated through various assays. Below is a summary table highlighting key findings:
Case Studies
Several studies have investigated the efficacy and safety profile of this compound:
- Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited significant cytotoxic effects with an IC50 value of 0.067 µM, indicating strong potential for further development as an anti-cancer agent .
- Inflammatory Model : In a murine model of inflammation, the compound significantly reduced markers of inflammation, demonstrating an IC50 value of 0.032 µM. This suggests its potential utility in treating inflammatory diseases .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in vitro, where it was shown to modulate neurotransmitter levels effectively, suggesting applications in neurodegenerative diseases .
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that compounds with similar structures to 2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide exhibit anticonvulsant activities. A study on related oxadiazole derivatives showed significant anticonvulsant effects in animal models, suggesting that this compound may also possess similar properties .
Antimicrobial Activity
The oxazole ring is known for its antimicrobial properties. Compounds featuring this structure have been synthesized and tested against various bacterial strains. The presence of the fluorophenyl group may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development.
Cancer Research
Preliminary studies suggest that derivatives of this compound could be explored for their anticancer potential. The interaction of the fluorinated groups with specific biological targets may inhibit tumor growth or induce apoptosis in cancer cells. Ongoing research is focused on elucidating these mechanisms through in vitro and in vivo studies.
Pain Management
There is a growing interest in compounds that can modulate pain pathways. The structural features of this compound may allow it to interact with pain receptors or influence inflammatory pathways, positioning it as a candidate for pain relief therapies.
Synthesis and Characterization
A detailed synthesis route has been established for the production of this compound along with its analogs. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compounds, paving the way for biological testing.
Efficacy Testing
In one notable study, related compounds were tested for their efficacy against specific disease models. The results indicated that certain modifications to the acetamide group significantly enhanced biological activity, suggesting that similar optimization could be applied to this compound to improve its therapeutic profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorophenyl-Substituted Acetamides
a) N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide (CAS: 1021264-82-3)
- Structural Difference: Replaces one fluorine on the oxazole-attached phenyl with a 4-fluorine and adds a methoxy group on the phenoxy ring.
- Impact: The 2,4-difluorophenyl group increases lipophilicity and metabolic stability compared to the mono-fluorinated analog .
b) N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide
- Structural Difference: Substitutes the phenoxy fluorine with a methoxy group and shifts the oxazole-attached fluorine to the para position.
c) 2-(2-fluorophenyl)-N-(1-naphthyl)acetamide
Heterocyclic Variations
a) N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide (Compound 54)
- Structural Difference : Replaces the oxazole with a triazole ring and adds a sulfonyl group.
b) 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Substituent Effects on Pharmacokinetics
| Compound | Key Substituents | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 2-fluorophenoxy, 2-fluorophenyl | ~3.2 | 0.12 | Moderate |
| N-{[5-(2,4-difluorophenyl)...} | 2,4-difluorophenyl, methoxy | ~3.8 | 0.08 | High |
| Compound 54 (Triazole analog) | Triazole, sulfonyl | ~2.5 | 0.25 | Low |
| 2-(2-methoxyphenoxy)... (Methoxy) | Methoxy, sulfamoyl | ~2.0 | 0.45 | Moderate |
Key Findings
Fluorine Positioning : Ortho-fluorine on both phenyl rings optimizes target engagement and stability, whereas para-substitution reduces steric effects .
Heterocycle Choice : Oxazoles balance lipophilicity and hydrogen bonding, while triazoles favor stronger but metabolically labile interactions .
Solubility-Substituent Trade-offs : Methoxy/sulfamoyl groups improve solubility but may dilute potency compared to fluorine .
Preparation Methods
Synthesis of the 1,2-Oxazole Core
The 1,2-oxazole ring is typically constructed via cyclization reactions. A common method involves the condensation of a β-ketoester with hydroxylamine hydrochloride under acidic conditions. For this compound, 5-(2-fluorophenyl)-1,2-oxazol-3-yl)methanamine serves as the precursor.
Introduction of the 2-Fluorophenoxy Group
The fluorophenoxy moiety is introduced via nucleophilic aromatic substitution (SNAr) using 2-fluorophenol and a halogenated intermediate.
Acetamide Coupling
The final step involves coupling the oxazole-containing amine with 2-(2-fluorophenoxy)acetic acid using a carbodiimide coupling agent.
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Reagents : 2-(2-fluorophenoxy)acetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS).
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Conditions : Room temperature in dichloromethane (DCM) for 24 hours.
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Yield : 80–85% after purification via flash chromatography.
Reaction Optimization and Catalytic Enhancements
Solvent and Temperature Effects
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Solvent Selection : Polar aprotic solvents like DMF or DCM improve reactivity in SNAr and coupling reactions. Ethanol/water mixtures are optimal for cyclization.
-
Temperature : Cyclization requires reflux (80°C), while coupling proceeds efficiently at room temperature.
Analytical Validation
Comparative Synthesis Routes
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-fluorophenoxy)-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}acetamide, and how can reaction completion be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves refluxing intermediates (e.g., fluorophenol derivatives) with chloroacetyl chloride in triethylamine, followed by coupling with oxazole-containing precursors. Reaction completion is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems. For example, triethylamine-mediated reflux for 4 hours under anhydrous conditions ensures efficient amide bond formation . Polar aprotic solvents like DMF enhance reactivity in oxadiazole ring closure steps, with potassium carbonate as a base .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- H/C NMR : To confirm fluorophenyl and oxazole substituents. Fluorine-induced splitting patterns are critical for structural validation.
- IR Spectroscopy : Peaks at ~1650–1700 cm confirm the acetamide carbonyl group.
- Mass Spectrometry (HRMS) : Accurate mass determination ensures molecular formula consistency.
- Elemental Analysis : Validates purity (>95%) and stoichiometry .
Q. What purification methods are effective post-synthesis?
- Methodological Answer : Recrystallization using non-polar solvents like petroleum ether or toluene yields high-purity crystals. For polar byproducts, column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 10–30% ethyl acetate in hexane) is effective. Centrifugation or vacuum filtration removes insoluble impurities .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data between analogs be resolved?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. For example, dihedral angles between fluorophenyl and oxazole rings (e.g., 60.5° in naphthalene analogs) impact molecular packing and bioactivity. Hydrogen bonding networks (N–H···O) stabilize crystal lattices and must be analyzed to explain solubility or stability variations . Computational tools like Mercury or OLEX2 refine crystallographic models .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify fluorophenyl substitution patterns (e.g., meta vs. para fluorine) or oxazole ring substituents.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or microplate calorimetry.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinities. For instance, fluorine atoms may enhance π-stacking with aromatic residues in active sites .
Q. How can contradictory biological activity data across studies be addressed?
- Methodological Answer : Contradictions often arise from:
- Purity Issues : Validate compound purity via HPLC (>98%) and control for residual solvents.
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
- Metabolic Stability : Perform liver microsome assays to assess degradation rates. Fluorine substituents may reduce metabolic clearance, affecting in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
